molecular formula C12H18INO B12578962 2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- CAS No. 200407-52-9

2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo-

Cat. No.: B12578962
CAS No.: 200407-52-9
M. Wt: 319.18 g/mol
InChI Key: NUJARAQYVBUBIK-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- is an organic compound that features a cyclohexenone core with an amino and iodine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, thiols.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action for 2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- is not well-documented. it is likely that the compound interacts with molecular targets through its functional groups, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler compound with similar reactivity but lacking the amino and iodine substituents.

    3-Aminocyclohex-2-en-1-one: Similar structure but without the iodine atom.

    2-Iodocyclohexanone: Similar structure but without the amino group.

Uniqueness

2-Cyclohexen-1-one, 3-(cyclohexylamino)-2-iodo- is unique due to the presence of both the amino and iodine substituents, which confer distinct chemical properties and reactivity compared to its simpler analogs.

Properties

CAS No.

200407-52-9

Molecular Formula

C12H18INO

Molecular Weight

319.18 g/mol

IUPAC Name

3-(cyclohexylamino)-2-iodocyclohex-2-en-1-one

InChI

InChI=1S/C12H18INO/c13-12-10(7-4-8-11(12)15)14-9-5-2-1-3-6-9/h9,14H,1-8H2

InChI Key

NUJARAQYVBUBIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C(=O)CCC2)I

Origin of Product

United States

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